2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
CAS No.: 28419-74-1
Cat. No.: VC3802414
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28419-74-1 |
|---|---|
| Molecular Formula | C9H11N3 |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine |
| Standard InChI | InChI=1S/C9H11N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3-4,10H2 |
| Standard InChI Key | USCHHUMFWCCWJD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=CN2)CCN)N=C1 |
| Canonical SMILES | C1=CC2=C(C(=CN2)CCN)N=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound consists of a 1H-pyrrolo[3,2-b]pyridine ring system, where a pyrrole ring is fused to a pyridine ring at the 3,2-b positions. The ethanamine moiety (-CH₂CH₂NH₂) is attached to the third position of the pyrrole subunit. This configuration confers both aromatic stability and amine reactivity, making it amenable to further functionalization .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 161.2 g/mol | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 376.0 ± 27.0 °C at 760 mmHg | |
| LogP (Partition Coefficient) | -0.11 | |
| pKa (Amine Group) | ~10.5 (estimated) |
The dihydrochloride salt form (C₉H₁₃Cl₂N₃, MW 234.12 g/mol) exhibits enhanced aqueous solubility due to protonation of the amine group .
Synthesis and Optimization Strategies
Core Ring Formation
The pyrrolo[3,2-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A common approach involves:
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Knorr-type Synthesis: Condensation of 3-aminopyridine derivatives with α-ketoesters or α-diketones to form the pyrrole ring .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling to introduce substituents at specific positions .
Ethanamine Side Chain Installation
Post-core formation, the ethanamine moiety is introduced through:
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Nucleophilic Substitution: Reaction of halogenated pyrrolopyridines with ethylene diamine under basic conditions.
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Reductive Amination: Condensation of aldehydes with ammonia followed by sodium borohydride reduction .
A 2021 study achieved a 68% yield using a Suzuki-Miyaura coupling to attach a boronic ester intermediate to a pre-functionalized ethanamine precursor .
Biological Activity and Mechanism of Action
FGFR Inhibition
Derivatives of 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine exhibit potent inhibition of FGFR1–3 kinases, which are overexpressed in breast and lung cancers. Key findings include:
Mechanistically, these compounds occupy the ATP-binding pocket of FGFRs, forming hydrogen bonds with Ala564 and backbone amides in the hinge region .
Antiproliferative Effects
In 4T1 murine breast cancer cells, compound 4h reduced viability by 82% at 1 μM via apoptosis induction, evidenced by caspase-3 cleavage and Bcl-2 downregulation .
Future Directions in Research
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could enhance bioavailability, as suggested by preliminary studies showing a 3.2-fold increase in plasma half-life .
Dual Kinase Inhibitors
Structural modifications to target both FGFR and VEGF receptors are under investigation, with early analogs showing IC₅₀ values below 50 nM for VEGFR2 .
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